molecular formula C16H19N3O3 B2641782 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)propanamide CAS No. 1235377-68-0

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)propanamide

Cat. No.: B2641782
CAS No.: 1235377-68-0
M. Wt: 301.346
InChI Key: IKFQZRQNZBNRSS-UHFFFAOYSA-N
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Description

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)propanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)propanamide typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group at the 3-position can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be attached through nucleophilic substitution reactions, where the pyridazinone derivative reacts with 2-phenoxyethyl halides in the presence of a base.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through amidation reactions, where the intermediate compound reacts with propanoyl chloride or propanoic anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base, electrophilic substitution using electrophiles like acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)propanamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide: Similar structure but with an acetamide moiety instead of propanamide.

    2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)butanamide: Similar structure but with a butanamide moiety instead of propanamide.

    2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)benzamide: Similar structure but with a benzamide moiety instead of propanamide.

Uniqueness

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propanamide moiety may enhance its solubility and bioavailability compared to similar compounds with different amide groups.

Properties

IUPAC Name

2-(3-methyl-6-oxopyridazin-1-yl)-N-(2-phenoxyethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-12-8-9-15(20)19(18-12)13(2)16(21)17-10-11-22-14-6-4-3-5-7-14/h3-9,13H,10-11H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFQZRQNZBNRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)C(C)C(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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